![molecular formula C14H14N4O2 B511747 2-(4-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol CAS No. 63514-96-5](/img/structure/B511747.png)

2-(4-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol” belongs to the class of organic compounds known as pyrazolopyridazines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridazine ring. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms and the pyridazine ring is a six-membered aromatic ring with two nitrogen atoms. The compound also contains a methoxy group (-OCH3) and a hydroxyl group (-OH).

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-d]pyridazine ring system, with the methoxyphenyl, dimethyl, and hydroxyl substituents. The exact three-dimensional structure would depend on the specific locations of these substituents on the ring system .Chemical Reactions Analysis

As an aromatic heterocyclic compound, “2-(4-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol” could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the methoxy, dimethyl, and hydroxyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an aromatic heterocyclic compound, it would likely be relatively stable and resistant to oxidation. The presence of the methoxy, dimethyl, and hydroxyl groups could influence its solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación

Therapeutic Potential

These compounds are part of the pyridopyrimidine class of molecules, which have shown a therapeutic interest . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Antitumor Effects

Some derivatives of these compounds have shown good antitumor effects. For example, Piritrexim, a related compound, inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects on the carcinosarcoma in rats .

Anti-Inflammatory Activity

Certain derivatives of these compounds have been found to have significant anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimicrobial Activity

Pyridazine and pyridazinone derivatives, which these compounds belong to, have shown a wide range of pharmacological activities, including antimicrobial activity . This suggests potential applications in the treatment of various bacterial infections.

Antidepressant Activity

These compounds have also shown antidepressant activity . This suggests potential applications in the treatment of mood disorders.

Anti-Hypertensive Activity

These compounds have shown anti-hypertensive activity , suggesting potential applications in the treatment of high blood pressure.

Agrochemical Applications

Various pyridazinone derivatives are well known as agrochemicals . They are present in some commercially available drugs and agrochemicals, suggesting potential applications in agriculture.

Organic Light-Emitting Diodes (OLEDs)

Donor-acceptor-dyes with extended conjugation, such as D–π–A–π–D type, are being intensively investigated as components of near-infrared (NIR) organic light-emitting diodes (OLEDs) . This suggests potential applications in the field of electronics and display technology.

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound, also known as 2-(4-methoxyphenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one, is a pyridazine derivative . Pyridazine compounds have been shown to exhibit a variety of pharmacological activities . One of the primary targets of these compounds is phosphodiesterase (PDE), an enzyme that plays a crucial role in cellular signaling . By inhibiting PDE, these compounds can influence a variety of physiological processes .

Mode of Action

The compound interacts with its target, PDE, by binding to the enzyme and inhibiting its activity . This inhibition can lead to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), secondary messengers that play key roles in cellular signaling . The increase in these messengers can lead to a variety of downstream effects, depending on the specific type of PDE being inhibited .

Biochemical Pathways

The inhibition of PDE can affect several biochemical pathways. For instance, increased levels of cAMP can activate protein kinase A (PKA), which can then phosphorylate a variety of target proteins, leading to changes in cell function . Similarly, increased levels of cGMP can activate protein kinase G (PKG), leading to additional downstream effects . The specific pathways affected can vary depending on the cell type and the specific PDE isoform being inhibited .

Pharmacokinetics

Many pyridazine derivatives are known to have good bioavailability

Result of Action

The result of the compound’s action can vary depending on the specific PDE isoform being inhibited and the cell type. Potential effects could include vasodilation, analgesic effects, anti-inflammatory effects, and others . For instance, some pyridazine compounds have been shown to have positive inotropic effects, meaning they can increase the force of heart contractions .

Action Environment

The action, efficacy, and stability of the compound can be influenced by a variety of environmental factors. For instance, the pH of the environment can affect the compound’s stability and its ability to bind to its target . Additionally, the presence of other compounds, such as other drugs or metabolites, can potentially affect the compound’s action through drug-drug interactions .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-8-12-9(2)18(17-13(12)14(19)16-15-8)10-4-6-11(20-3)7-5-10/h4-7H,1-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMPQFRPMMQTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NNC(=O)C2=NN1C3=CC=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

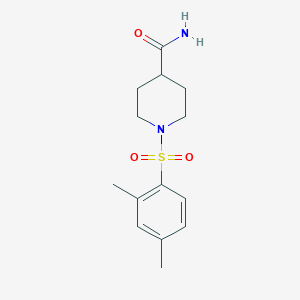

![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511666.png)

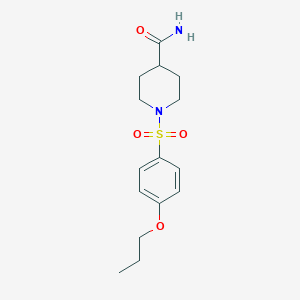

![1-[(6-Propoxynaphthalen-2-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511682.png)

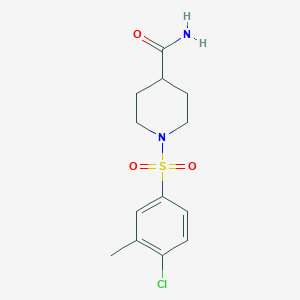

amine](/img/structure/B511683.png)

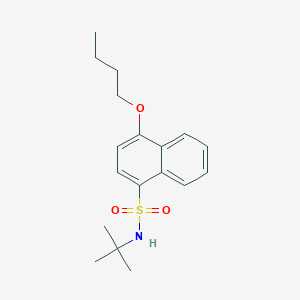

amine](/img/structure/B511690.png)

![1-[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511701.png)